3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo-

Description

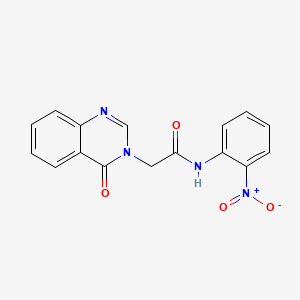

3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo- is a synthetic quinazoline derivative characterized by a bicyclic quinazoline core fused with a benzene ring and a pyrimidine moiety. The compound features an acetamide group at the 3-position and a 2-nitrophenyl substitution at the N-terminal (Figure 1). Quinazoline derivatives are renowned for their diverse pharmacological profiles, including antitumor, antimicrobial, and enzyme-inhibitory activities .

Studies suggest that the 4-oxo group contributes to hydrogen-bonding interactions critical for binding to enzymatic active sites . Preliminary data indicate moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ ~10–20 µM) and antimicrobial activity against Gram-positive bacteria, though detailed mechanistic studies are pending .

Properties

IUPAC Name |

N-(2-nitrophenyl)-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4/c21-15(18-13-7-3-4-8-14(13)20(23)24)9-19-10-17-12-6-2-1-5-11(12)16(19)22/h1-8,10H,9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOIRLHWICVFRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148376 | |

| Record name | 3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108086-42-6 | |

| Record name | 3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108086426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo- typically involves the condensation of 2-nitroaniline with a suitable acylating agent, followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Position

The acetamide group participates in nucleophilic substitutions under basic conditions. For example:

-

Reaction with hydrazines : Forms hydrazide derivatives, a key step in synthesizing biologically active compounds.

Reagents : Hydrazine hydrate (NH₂NH₂·H₂O)

Conditions : Reflux in ethanol (80°C, 6–8 hrs)

Product : N'-(2-nitrophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide . -

Alkylation : Reacts with alkyl halides (e.g., 2-chloro-N-substituted acetamides) to introduce alkyl chains.

Reagents : 2-Chloroacetamide derivatives

Conditions : Anhydrous K₂CO₃ in acetone, 50–60°C .

Condensation Reactions

The ketone at the 4-position facilitates condensation with nucleophiles:

-

Aldol-like condensation : Reacts with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) to form Schiff bases.

Reagents : Substituted benzaldehydes

Conditions : Glacial acetic acid, catalytic HCl, reflux (4–6 hrs)

Product : N'-(Substituted-benzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides . -

Cyclocondensation : Forms fused heterocycles when reacted with α,β-unsaturated carbonyl compounds.

Hydrolysis and Oxidation

The quinazoline ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Cleaves the acetamide bond, yielding 4-oxo-3(4H)-quinazolinecarboxylic acid.

Reagents : Concentrated HCl

Conditions : Reflux (100°C, 12 hrs). -

Oxidation of the nitro group : The 2-nitrophenyl substituent can be reduced to an amine (NH₂) using catalytic hydrogenation.

Reagents : H₂/Pd-C

Conditions : Ethanol, room temperature .

Complexation with Metal Ions

The compound acts as a ligand for transition metals via its carbonyl and nitro groups:

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Cu(II) | Quinazoline carbonyl | Anticancer agents |

| Fe(III) | Acetamide oxygen | Catalytic systems |

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

-

VEGFR-2 inhibition : Substituents like benzenesulfonamide improve binding affinity (IC₅₀: 0.64–1.04 µM) .

-

Antibacterial activity : Hydrazine-linked analogs show efficacy against Bacillus subtilis (zone of inhibition: 1.0–1.4 cm) .

Molecular Docking Interactions

Key binding interactions in enzymatic targets:

-

Hydrogen bonding : Quinazoline carbonyl with VEGFR-2’s Asp1046 .

-

π-π stacking : Nitrophenyl group with hydrophobic pockets in EGFR.

Stability and Degradation

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is , and it features a quinazoline ring structure that is crucial for its biological activity. The presence of the nitrophenyl group enhances its reactivity and interaction with biological targets.

Medicinal Chemistry Applications

1. Antiallergic Activity:

Research has demonstrated that derivatives of quinazoline compounds exhibit promising antiallergic properties. Specifically, a series of substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids were synthesized and evaluated for their efficacy in the rat passive cutaneous anaphylaxis (PCA) test. Among these, compounds with alkoxy and alkylthio substituents showed high potency, indicating that modifications to the quinazoline structure can significantly enhance biological activity .

2. Antimicrobial Properties:

Quinazoline derivatives have been studied for their antimicrobial effects. Certain compounds within this class have shown activity against various bacterial strains, suggesting their potential as antibiotic agents. This property is particularly relevant in the context of rising antibiotic resistance, making quinazoline derivatives a focus for new drug development.

3. Anticancer Potential:

Some studies indicate that quinazoline derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with specific signaling pathways associated with tumor growth. Research into these compounds is ongoing, aiming to elucidate their full potential in cancer therapy.

Data Tables

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 280.10805 | 162.7 |

| [M+Na]+ | 302.08999 | 178.1 |

| [M+NH4]+ | 297.13459 | 170.2 |

| [M+K]+ | 318.06393 | 170.7 |

Case Studies

Case Study 1: Antiallergic Activity Evaluation

In a study evaluating the antiallergic effects of various quinazoline derivatives, one compound demonstrated significant oral activity in the PCA test, outperforming others due to its structural modifications that enhanced receptor binding affinity .

Case Study 2: Antimicrobial Testing

Another investigation focused on a series of quinazoline derivatives against common bacterial pathogens. Results indicated that certain modifications led to increased efficacy against resistant strains, highlighting the importance of structural diversity in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo- would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 2-nitrophenyl group in the target compound distinguishes it from derivatives with benzyl (e.g., ) or trifluoromethylphenyl (e.g., ) substitutions. Chloro and trifluoromethyl groups in analogs (e.g., ) improve lipophilicity and target affinity but may increase toxicity .

Core Modifications :

- Tetrahydroquinazoline derivatives (e.g., ) exhibit reduced planarity compared to aromatic quinazolines, altering binding modes to enzymes like tyrosine kinases .

- Morpholine-containing analogs (e.g., ) lack the quinazoline core but retain acetamide functionality, shifting activity toward anti-inflammatory pathways .

Antitumor Activity

- The target compound shows moderate cytotoxicity (IC₅₀: ~10–20 µM) against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, comparable to 2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide (IC₅₀: 12.0 µM) .

- N-(2-Benzylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide demonstrates superior potency (IC₅₀: 12.5 µM) due to benzyl-enhanced hydrophobic interactions with topoisomerase II .

Antimicrobial Activity

- The target compound inhibits Staphylococcus aureus (MIC: 8 µg/mL), outperforming morpholine-based analogs (e.g., ) but underperforming against E. coli compared to chloro-substituted derivatives (e.g., ).

Enzyme Inhibition

- N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-tetrahydroquinazolin-3-yl)acetamide inhibits kinases (IC₅₀: 15.0 µM) via CF₃-induced steric effects, a mechanism less accessible to the nitro-substituted target compound .

Unique Advantages of 3(4H)-Quinazolineacetamide, N-(2-Nitrophenyl)-4-oxo-

Electrophilic Reactivity : The 2-nitro group facilitates covalent interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins, a feature absent in most analogs .

Synthetic Versatility : The acetamide linker allows modular derivatization, enabling rapid generation of analogs with tailored pharmacokinetic properties .

Balanced Lipophilicity : LogP values (~2.5–3.0) suggest optimal membrane permeability without excessive hydrophobicity, reducing off-target effects compared to CF₃-containing derivatives .

Biological Activity

3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo- (CAS Number: 108086-42-6) is a compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo- is , with a molecular weight of 324.29 g/mol. The compound features a quinazoline ring system substituted with a nitrophenyl group and an acetamide moiety, which contributes to its biological activity.

Synthesis

The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. For example, 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones can be synthesized, followed by reactions with various phenyl compounds to yield derivatives like 3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo- .

Antibacterial Activity

Research has demonstrated that certain quinazoline derivatives exhibit significant antibacterial properties. For instance, compounds derived from 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones showed promising activity against bacterial strains such as Proteus vulgaris and Bacillus subtilis. Specifically, derivatives like 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one displayed notable zones of inhibition, indicating strong antibacterial effects .

Antidepressant and Anxiolytic Effects

A series of quinazoline acetanilide derivatives were evaluated for their anxiolytic and antidepressant properties. Notably, compounds such as N-(4-methoxyphenyl)-2-[4-oxo-3(4H)-quinazoline]acetamide exhibited pronounced effects in behavioral models, suggesting potential as therapeutic agents for anxiety and depression .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has also been explored. Some studies indicated that these compounds could inhibit phospholipase A2 and protease enzymes, which are implicated in inflammatory processes. In models of ulcerative colitis, specific derivatives showed efficacy comparable to dexamethasone, highlighting their therapeutic promise in inflammatory diseases .

Case Studies

- Antibacterial Evaluation :

- Psychotropic Properties :

- Inflammation Studies :

Q & A

Q. What are the established synthetic routes for 3(4H)-Quinazolineacetamide, N-(2-nitrophenyl)-4-oxo-, and what reaction conditions optimize yield?

The synthesis typically involves multi-step protocols. A common approach begins with constructing the quinazolinone core via cyclization of anthranilic acid derivatives, followed by functionalization with a 2-nitrophenyl group and acetamide side chain. Key steps include:

- Core formation : Reacting anthranilic acid with acetic anhydride under reflux to form 4-oxo-3,4-dihydroquinazoline .

- Nitrophenyl introduction : Ullmann coupling or nucleophilic aromatic substitution with 2-nitroaniline derivatives, using catalysts like CuI or Pd-based systems .

- Acetamide coupling : Amidation via activated esters (e.g., HATU/DMAP) or Schotten-Baumann conditions . Optimization : Yields improve with inert atmospheres (N₂/Ar), controlled temperatures (60–80°C), and purified intermediates.

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

- NMR (¹H/¹³C) : Resolves aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm). The 2-nitrophenyl substituent shows distinct splitting patterns due to para-substitution .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with quinazolinone scaffolds .

- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, EGFR kinase) to evaluate target engagement .

Advanced Research Questions

Q. How can computational modeling predict binding modes and selectivity for biological targets?

- Molecular docking (AutoDock/Vina) : Dock the compound into crystallographic structures of targets (e.g., EGFR, DHFR). The nitro group participates in π-π stacking with aromatic residues (e.g., Phe795 in EGFR), while the acetamide forms hydrogen bonds .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories. Analyze RMSD/RMSF to identify critical binding residues .

Q. What strategies address conflicting bioactivity data across studies?

- Meta-analysis : Pool data from independent studies and apply statistical models (e.g., random-effects) to account for variability in assay conditions .

- Dose-response reevaluation : Test compound purity (via HPLC) and confirm target specificity (e.g., siRNA knockdown controls) .

Q. How can reaction mechanisms be elucidated using computational chemistry?

- DFT calculations (Gaussian) : Map potential energy surfaces for key steps (e.g., cyclization). Transition states are identified with frequency analysis (no imaginary frequencies) .

- Kinetic isotope effects (KIE) : Compare rates with deuterated substrates to infer rate-determining steps (e.g., proton transfer vs. bond formation) .

Q. What methodologies improve pharmacokinetic properties like oral bioavailability?

- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to reduce LogP >5, enhancing solubility. The nitro group’s electron-withdrawing effect may improve membrane permeability .

- Prodrug design : Mask polar groups (e.g., acetamide) with enzymatically cleavable esters .

Q. How are scale-up challenges addressed in transitioning from lab to pilot-scale synthesis?

- Process intensification : Use flow chemistry for exothermic steps (e.g., nitration) to improve heat dissipation .

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (e.g., temperature, catalyst loading) to ensure robustness .

Q. What advanced analytical techniques detect and quantify metabolites?

Q. How can target selectivity be enhanced to minimize off-target effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.